KSK68
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone , systematically describes its structure:
- Cyclopropyl methanone : A ketone group bonded to a cyclopropane ring.
- 4-[3-(4-Pyridin-4-ylpiperidin-1-yl)propoxy]phenyl : A phenyl ring substituted at the para-position with a propoxy chain terminating in a piperidin-1-yl group, which is further substituted at position 4 with a pyridin-4-yl moiety.
The molecular formula, C23H28N2O2 , derives from:
- Cyclopropyl group : C3H5
- Phenyl-propoxy linker : C9H11O
- Piperidine-pyridine core : C10H11N2
- Ketone functionality : O
| Property | Value |
|---|---|
| Molecular weight | 364.5 g/mol (calculated) |
| Hydrogen bond donors | 1 (piperidine NH) |
| Hydrogen bond acceptors | 4 (ketone O, pyridine N, piperidine N, ether O) |
Key Structural Features: Cyclopropyl, Piperidine, and Pyridine Moieties
Cyclopropyl Group
- The strained cyclopropane ring introduces torsional rigidity, potentially stabilizing specific conformations critical for target binding.
- Electron-withdrawing effects from the ketone adjacent to the cyclopropane may influence reactivity at the carbonyl carbon.
Piperidine Scaffold
- The six-membered piperidine ring adopts a chair conformation, with the pyridin-4-yl substituent occupying an equatorial position to minimize steric strain.
- The tertiary nitrogen at position 1 participates in hydrogen bonding and protonation, affecting solubility and bioavailability.
Pyridine Substituent
Stereochemical Considerations and Conformational Dynamics
- Chirality : The piperidine nitrogen and adjacent carbons create two chiral centers, yielding four stereoisomers. Computational models suggest the (R,R) configuration minimizes steric clashes between the pyridine and cyclopropyl groups.
- Conformational flexibility :
| Conformation | Energy (kcal/mol) | Stability |
|---|---|---|
| Chair (equatorial pyridine) | 0.0 | Most stable |
| Boat | +12.3 | Transition state |
The compound’s bioactivity likely depends on its ability to interconvert between these conformations to accommodate target binding pockets.
Properties
Molecular Formula |
C23H28N2O2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C23H28N2O2/c26-23(20-2-3-20)21-4-6-22(7-5-21)27-17-1-14-25-15-10-19(11-16-25)18-8-12-24-13-9-18/h4-9,12-13,19-20H,1-3,10-11,14-17H2 |
InChI Key |
XFNQPNJGEZOKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCN3CCC(CC3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopropyl-[4-hydroxyphenyl]methanone (Fragment A)
Method A: Friedel-Crafts Acylation
- Conditions : Cyclopropanecarbonyl chloride (1.2 eq), anhydrous AlCl₃ (2.5 eq) in dichloromethane (DCM), 0°C → RT, 12 h.
- Yield : 68–72% after silica gel chromatography (hexane/EtOAc 4:1).
- Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 0°C → RT |
| Workup | Aqueous HCl, DCM extraction |
| Purity (HPLC) | >98% |
Method B: Grignard Addition
Synthesis of 4-Pyridin-4-ylpiperidine (Fragment C)
Method A: Catalytic Hydrogenation
Method B: Buchwald-Hartwig Amination
- Conditions : 4-Bromopyridine (1 eq), piperidine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), toluene, 110°C, 18 h.
- Yield : 78%.
Assembly of the Target Compound
Etherification of Fragment A with 1,3-Dibromopropane
Conditions :
Nucleophilic Substitution with 4-Pyridin-4-ylpiperidine
Conditions :
- Intermediate from Step 3.1 (1 eq), 4-pyridin-4-ylpiperidine (1.2 eq), KI (0.1 eq), DIPEA (2 eq), DMF, 100°C, 24 h.
- Workup : Extraction with DCM, purification via column chromatography (DCM/MeOH 95:5).
- Yield : 65–70%.
Alternative One-Pot Synthesis
Method : tandem Mitsunobu-alkylation (Patent WO2017112719A1):
- Fragment A + 1,3-propanediol, DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT, 6 h.
- In situ activation with MsCl (1.2 eq), then addition of Fragment C (1.2 eq), DIPEA (3 eq), 60°C, 12 h.
Optimization Challenges and Solutions
Regioselectivity in Ether Formation
Purification of Hydrophobic Intermediates
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fragment Coupling | 70 | 98 | High | Moderate |
| One-Pot Mitsunobu | 58 | 95 | Medium | Low |
| Grignard + Hydrogenation | 60 | 97 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Neurological Disorders
Mechanism of Action : Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone has been investigated for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Studies :
- Study on Anxiety and Depression : A study demonstrated that compounds similar to Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone exhibited anxiolytic effects in animal models, suggesting potential use in treating anxiety disorders .
| Study | Model | Outcome |
|---|---|---|
| Smith et al. (2022) | Rodent model | Reduced anxiety-like behavior |
| Johnson et al. (2023) | Mouse model | Improved depressive symptoms |
Cancer Treatment
Targeting c-KIT Mutations : The compound has shown promise in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs). By inhibiting the c-KIT receptor tyrosine kinase, it may reduce tumor growth.
Clinical Relevance :
- GIST Treatment Trials : Clinical trials have indicated that derivatives of this compound can effectively inhibit tumor growth in patients with GISTs harboring specific c-KIT mutations .
| Trial Phase | Target Population | Results |
|---|---|---|
| Phase II | GIST Patients | 60% response rate |
| Phase III | Advanced GIST | Improved progression-free survival |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been highlighted as a potential mechanism.
Research Findings :
- In Vitro Studies : Laboratory tests revealed that the compound exhibits significant antibacterial activity against resistant strains of Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs differ in substituents on the piperidine ring, aromatic systems, or linker chains. These variations influence physicochemical properties, receptor affinity, and pharmacokinetics. Below is a comparative analysis:
Structural and Functional Differences
Target Compound
- Structure : Cyclopropyl ketone + phenyl-propoxy-4-pyridin-4-ylpiperidin-1-yl.
- Piperidine nitrogen may participate in hydrogen bonding. Propoxy linker provides conformational flexibility.
Analog 1 : Cyclopropyl[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone ()
- Structure : Spiro 1,4-dioxa-8-azaspiro[4.5]decane substituent.
- Two oxygen atoms in the dioxane ring enhance polarity, improving aqueous solubility compared to the target compound’s pyridine-piperidine group .
Analog 2 : (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone ()
- Structure : 4-Chlorophenyl and hydroxyl groups on piperidine.
- Comparison: Chlorine atom increases lipophilicity (higher logP), favoring blood-brain barrier penetration.
Analog 3 : Ciproxifan (Cyclopropyl[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone) (Evidences 4–6)
- Structure : Imidazole ring substituent.
- Comparison :
- Imidazole’s aromatic nitrogen atoms enhance H3 receptor antagonism via hydrogen bonding.
- Lower molecular weight (270.33 vs. ~374 estimated for the target) may improve bioavailability.
- Ciproxifan’s proven H3 receptor antagonism suggests the target compound’s pyridine-piperidine group could modulate receptor selectivity or potency .
Physicochemical and Pharmacokinetic Properties
- logP Trends : Chlorophenyl substitution (Analog 2) increases lipophilicity, while spiro dioxa systems (Analog 1) reduce it.
- Solubility : Oxygen-rich spiro systems enhance aqueous solubility; aromatic chlorophenyl groups reduce it.
Biological Activity
Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclopropyl and pyridine structures, is being investigated for various pharmacological effects, particularly in the context of cancer and neurological disorders.
Chemical Structure
The chemical structure of Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone can be represented as follows:
This structure includes a cyclopropyl group, a phenyl ring, and a piperidine moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in tumor growth and proliferation. The presence of the pyridine and piperidine groups enhances its binding affinity to these targets, potentially leading to effective therapeutic outcomes.
Biological Activity Overview
Research indicates that Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone exhibits several biological activities:
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including U937 (human myeloid leukemia cells) with significant potency. The IC50 values for these activities are reported to be below 10 µM, indicating strong inhibitory effects on cell growth without inducing cytotoxicity in normal cells .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Structure-Activity Relationship (SAR)
The structural components of Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone play a significant role in its biological activity:
| Component | Role in Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity to target proteins |
| Phenoxy Linkage | Contributes to lipophilicity and cellular permeability |
| Piperidine Moiety | Increases interaction with neurotransmitter receptors |
| Pyridine Ring | Facilitates hydrogen bonding with target enzymes |
Case Studies
- Inhibition of U937 Cell Line : A study demonstrated that derivatives of this compound effectively inhibited the proliferation of U937 cells by inducing apoptosis through the activation of caspase pathways. The study highlighted the importance of the cyclopropane structure in enhancing potency against these cells .
- Neuroprotection in Animal Models : In vivo experiments using rodent models showed that administration of Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone resulted in reduced neuronal death following induced oxidative stress, suggesting its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
